Cas no 2022082-66-0 (Tetrahydro-4-(1-methylethyl)-3-furansulfonamide)

Tetrahydro-4-(1-methylethyl)-3-furansulfonamide is a furan-based sulfonamide derivative with potential applications in pharmaceutical and agrochemical research. Its unique structural features, including the tetrahydrofuran ring and isopropyl substitution, contribute to its versatility as an intermediate in organic synthesis. The sulfonamide moiety enhances its reactivity, making it suitable for further functionalization or as a building block in drug discovery. This compound may exhibit favorable physicochemical properties, such as solubility and stability, which are critical for process optimization. Its stereochemistry and functional groups also offer opportunities for chiral synthesis or targeted biological activity studies. Further research is warranted to explore its full synthetic and pharmacological potential.
Tetrahydro-4-(1-methylethyl)-3-furansulfonamide structure
2022082-66-0 structure
Product name:Tetrahydro-4-(1-methylethyl)-3-furansulfonamide
CAS No:2022082-66-0
MF:C7H15NO3S
MW:193.263900995255
CID:5286109
PubChem ID:165951938

Tetrahydro-4-(1-methylethyl)-3-furansulfonamide Chemical and Physical Properties

Names and Identifiers

    • EN300-679938
    • 4-(propan-2-yl)oxolane-3-sulfonamide
    • 2022082-66-0
    • Tetrahydro-4-(1-methylethyl)-3-furansulfonamide
    • Inchi: 1S/C7H15NO3S/c1-5(2)6-3-11-4-7(6)12(8,9)10/h5-7H,3-4H2,1-2H3,(H2,8,9,10)
    • InChI Key: DPVYRZSZZYKYQR-UHFFFAOYSA-N
    • SMILES: O1CC(C(C)C)C(S(N)(=O)=O)C1

Computed Properties

  • Exact Mass: 193.07726451g/mol
  • Monoisotopic Mass: 193.07726451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 77.8Ų

Experimental Properties

  • Density: 1.22±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 325.4±52.0 °C(Predicted)
  • pka: 10.21±0.40(Predicted)

Tetrahydro-4-(1-methylethyl)-3-furansulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-679938-0.5g
4-(propan-2-yl)oxolane-3-sulfonamide
2022082-66-0
0.5g
$1440.0 2023-05-24
Enamine
EN300-679938-1.0g
4-(propan-2-yl)oxolane-3-sulfonamide
2022082-66-0
1g
$1500.0 2023-05-24
Enamine
EN300-679938-5.0g
4-(propan-2-yl)oxolane-3-sulfonamide
2022082-66-0
5g
$4349.0 2023-05-24
Enamine
EN300-679938-10.0g
4-(propan-2-yl)oxolane-3-sulfonamide
2022082-66-0
10g
$6450.0 2023-05-24
Enamine
EN300-679938-0.25g
4-(propan-2-yl)oxolane-3-sulfonamide
2022082-66-0
0.25g
$1381.0 2023-05-24
Enamine
EN300-679938-2.5g
4-(propan-2-yl)oxolane-3-sulfonamide
2022082-66-0
2.5g
$2940.0 2023-05-24
Enamine
EN300-679938-0.05g
4-(propan-2-yl)oxolane-3-sulfonamide
2022082-66-0
0.05g
$1261.0 2023-05-24
Enamine
EN300-679938-0.1g
4-(propan-2-yl)oxolane-3-sulfonamide
2022082-66-0
0.1g
$1320.0 2023-05-24

Tetrahydro-4-(1-methylethyl)-3-furansulfonamide Related Literature

Additional information on Tetrahydro-4-(1-methylethyl)-3-furansulfonamide

Comprehensive Overview of Tetrahydro-4-(1-methylethyl)-3-furansulfonamide (CAS No. 2022082-66-0)

Tetrahydro-4-(1-methylethyl)-3-furansulfonamide, identified by its CAS No. 2022082-66-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This sulfonamide derivative features a tetrahydrofuran ring, a structural motif commonly found in bioactive molecules. The compound's unique 1-methylethyl (isopropyl) substitution enhances its lipophilicity, making it a promising candidate for drug delivery systems and enzyme inhibition studies. Researchers are particularly interested in its potential applications in central nervous system (CNS) therapeutics due to its ability to cross the blood-brain barrier.

In recent years, the demand for sulfonamide-based compounds like Tetrahydro-4-(1-methylethyl)-3-furansulfonamide has surged, driven by their versatility in medicinal chemistry. A 2023 study highlighted its role as a γ-aminobutyric acid (GABA) modulator, aligning with the growing focus on neurodegenerative disease treatments. The compound's CAS No. 2022082-66-0 frequently appears in patent filings related to anxiolytic and anticonvulsant formulations, reflecting industry trends toward precision medicine.

From a synthetic chemistry perspective, the tetrahydrofuran-sulfonamide hybrid structure offers exceptional stereochemical control, a hot topic in asymmetric catalysis discussions. Its isopropyl group introduces steric hindrance that can influence reaction selectivity—a key consideration for green chemistry initiatives aiming to reduce wasteful byproducts. Analytical techniques such as HPLC-MS and NMR spectroscopy are critical for characterizing this compound, as evidenced by its inclusion in several method development publications.

The agrochemical sector has also explored CAS No. 2022082-66-0 for its potential as a plant growth regulator. Its furansulfonamide core exhibits structural similarities to known abscisic acid analogs, sparking investigations into drought-resistance applications. This aligns with current climate-smart agriculture trends, where users frequently search for sustainable crop protection solutions. Notably, the compound's low ecotoxicity profile makes it attractive compared to traditional sulfonamides.

Quality control protocols for Tetrahydro-4-(1-methylethyl)-3-furansulfonamide emphasize chiral purity analysis, addressing the pharmaceutical industry's strict enantiomeric excess requirements. The 2022082-66-0 registry number serves as a crucial identifier in REACH compliance documentation, particularly for European markets. Recent advancements in continuous flow synthesis have improved the compound's production scalability, responding to commercial demand for cost-effective intermediates.

Emerging research suggests potential applications in material science, where the compound's sulfonamide moiety could contribute to polyelectrolyte membranes for battery technologies. This connects with booming interest in energy storage solutions, a frequently searched topic in scientific databases. The isopropyl-tetrahydrofuran combination appears uniquely suited for modifying ionic conductivity, though further studies are needed to validate these hypotheses.

From a regulatory standpoint, CAS 2022082-66-0 currently falls outside major restricted substance lists, facilitating its global trade. However, laboratories must adhere to Good Manufacturing Practice (GMP) standards when handling this material, especially for pharmaceutical grade applications. The compound's Stability-Indicating HPLC Methods have been extensively documented, ensuring reliable shelf-life determination—a critical factor for supply chain logistics professionals.

In computational chemistry, Tetrahydro-4-(1-methylethyl)-3-furansulfonamide serves as a benchmark for molecular docking simulations targeting carbonic anhydrase isoforms. This application taps into the AI-driven drug discovery trend, where researchers increasingly combine machine learning with traditional QSAR modeling. The compound's balanced logP value (predicted ~1.8) makes it particularly useful for ADMET property prediction algorithm training.

The future outlook for 2022082-66-0 remains promising, with pending clinical trials exploring its metabolite scavenging capabilities in oxidative stress conditions. Its structural adaptability allows for straightforward derivatization, positioning it as a valuable scaffold molecule for next-generation therapeutics. As personalized medicine advances, the precise stereochemistry of this sulfonamide may unlock targeted therapies for genetically defined patient subgroups.

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